Cas no 685109-48-2 (2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE)
685109-48-2 structure
Product Name:2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE
Numero CAS:685109-48-2
MF:C17H19N3O3
MW:313.351063966751
CID:5264735
PubChem ID:3522990
Update Time:2024-03-01
2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE
- 4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,12(16),13-pentaen-11-one
- Benzo[a]pyrazolo[4,3-g]quinolizin-8(6H)-one, 5,11,12,12a-tetrahydro-2,3-dimethoxy-11-methyl-
-
- Inchi: 1S/C17H19N3O3/c1-19-13-8-14-11-7-16(23-3)15(22-2)6-10(11)4-5-20(14)17(21)12(13)9-18-19/h6-7,9,14H,4-5,8H2,1-3H3
- Chiave InChI: YAEWIFKURNNDKX-UHFFFAOYSA-N
- Sorrisi: CN1N=CC2C(N3C(CC1=2)C1C(=CC(OC)=C(OC)C=1)CC3)=O
Proprietà calcolate
- Massa esatta: 313.14264148g/mol
- Massa monoisotopica: 313.14264148g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 474
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 56.6Ų
2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6T-0852-1MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-5MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-10MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-50MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-100MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00918468-1g |
4,5-Dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,12(16),13-pentaen-11-one |
685109-48-2 | 90% | 1g |
¥2401.0 | 2024-04-18 |
2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE Letteratura correlata
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
685109-48-2 (2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti